N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}-4-chlorobenzamide
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Overview
Description
N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}-4-chlorobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzamide core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}-4-chlorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Methoxylation: Addition of a methoxy group to the benzene ring.
Amidation: Formation of the amide bond by reacting the brominated and methoxylated benzene with an amine.
Chlorination: Introduction of a chlorine atom to the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a de-brominated compound.
Scientific Research Applications
N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- 4-Methoxybenzyl 5-bromo-2-chlorobenzamide
- N-Benzyl-5-bromo-2-methoxybenzenesulfonamide
Uniqueness
N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C17H18BrClN2O2 |
---|---|
Molecular Weight |
397.7 g/mol |
IUPAC Name |
N-[2-[(5-bromo-2-methoxyphenyl)methylamino]ethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C17H18BrClN2O2/c1-23-16-7-4-14(18)10-13(16)11-20-8-9-21-17(22)12-2-5-15(19)6-3-12/h2-7,10,20H,8-9,11H2,1H3,(H,21,22) |
InChI Key |
JGFCXFRNDJNQHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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